7-fluoro-4-methyl-1H-indazole
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Overview
Description
7-Fluoro-4-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the indazole ring .
Scientific Research Applications
7-Fluoro-4-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .
Comparison with Similar Compounds
1H-Indazole: Lacks the fluorine and methyl substitutions, resulting in different chemical properties.
5-Fluoro-7-methyl-1H-indazole: Similar structure but with different substitution positions.
2H-Indazole: Another isomer with distinct chemical behavior.
Uniqueness: 7-Fluoro-4-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to other indazole derivatives .
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
7-fluoro-4-methyl-1H-indazole |
InChI |
InChI=1S/C8H7FN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
LQIWJOOJRWKLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)F |
Origin of Product |
United States |
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